
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Amidation: The brominated pyrazole is then reacted with 2-methyl-2-(methylamino)pentanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.
Coupling Reactions: The brominated pyrazole can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole ring or the amide group.
Reduction: Reduced forms of the pyrazole ring or the amide group.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving the pyrazole ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with just the brominated pyrazole ring.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Another brominated pyrazole derivative with different functional groups.
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: A brominated pyrazole with an aldehyde group.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is unique due to its combination of the brominated pyrazole ring and the 2-methyl-2-(methylamino)pentanamide moiety. This structure provides specific chemical properties and potential biological activities that are distinct from simpler or differently substituted pyrazole derivatives.
Eigenschaften
Molekularformel |
C10H17BrN4O |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16) |
InChI-Schlüssel |
RDVZNUUPLMJXNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
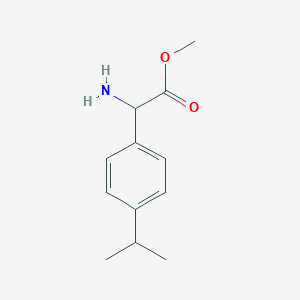
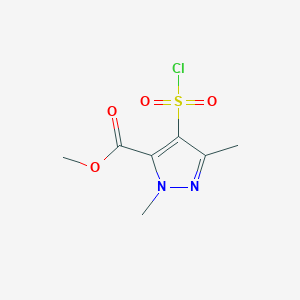
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
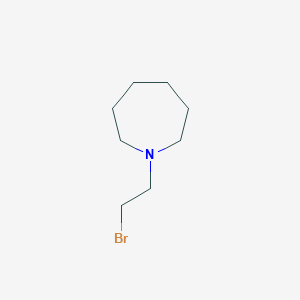
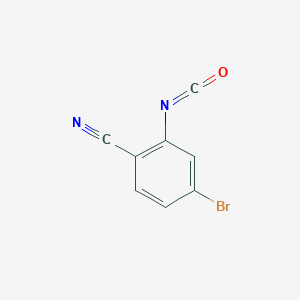
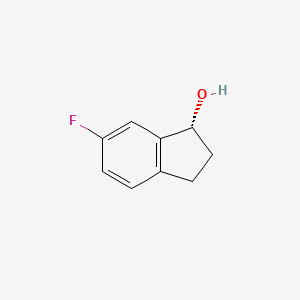
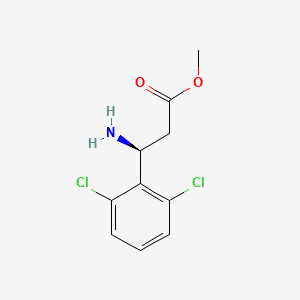

![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)

